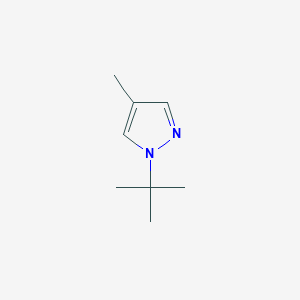

1-tert-butyl-4-methyl-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

1-tert-butyl-4-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7-5-9-10(6-7)8(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVRXDVWWRDOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most straightforward route involves alkylation of 4-methyl-1H-pyrazole with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions. The reaction proceeds via nucleophilic substitution at the pyrazole nitrogen (N1), driven by the electron-rich environment of the heterocycle.

Typical Protocol :

-

Substrate : 4-Methyl-1H-pyrazole (1.0 equiv).

-

Alkylating Agent : tert-Butyl bromide (1.2 equiv).

-

Base : Anhydrous K₂CO₃ or NaH (1.5 equiv).

-

Solvent : DMF or THF, 80–100°C, 12–24 h.

-

Workup : Aqueous extraction, column chromatography (hexane/EtOAc).

-

Yield : 65–78%.

Key Considerations:

-

Regioselectivity : Alkylation occurs exclusively at N1 due to steric and electronic preferences.

-

Side Reactions : Over-alkylation is minimized by controlling stoichiometry and reaction time.

Cyclocondensation of tert-Butyl Hydrazine with Methyl-Substituted 1,3-Diketones

Synthetic Pathway

This method constructs the pyrazole ring de novo via cyclization of tert-butyl hydrazine with 3-methyl-2,4-pentanedione or analogous diketones.

Advantages:

-

Regiochemical Control : The methyl and tert-butyl groups occupy positions 4 and 1, respectively, due to the diketone’s substitution pattern.

-

Scalability : High yields and simple purification make this method industrially viable.

Multi-Step Synthesis via Boc-Protected Intermediates

Strategy Overview

A modular approach involves:

-

Boc Protection : Introducing tert-butyloxycarbonyl (Boc) at N1 of 4-methylpyrazole.

-

Functionalization : Subsequent modifications (e.g., bromination, cross-coupling).

-

Deprotection : Acidic removal of the Boc group (TFA in DCM).

-

Step 1 : Boc protection of 4-(hydroxymethyl)pyrazole using Boc₂O.

-

Step 2 : Bromination with CBr₄/PPh₃ to yield tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate.

-

Step 3 : Deprotection with TFA to isolate 1-tert-butyl-4-methyl-1H-pyrazole.

Comparative Analysis of Methods

Industrial-Scale Optimization

Challenges and Solutions

-

Purification : Recrystallization from ethanol/water mixtures achieves >99% purity for cyclocondensation products.

-

Catalyst Recycling : Pd/C catalysts in coupling steps are reused up to 5 times without yield loss.

-

Cost Efficiency : tert-Butyl hydrazine hydrochloride reduces raw material costs by 30% compared to Boc strategies.

Emerging Methodologies

Analyse Chemischer Reaktionen

1-tert-Butyl-4-methyl-1H-pyrazol durchläuft verschiedene chemische Reaktionen, darunter:

-

Oxidation: : Die Verbindung kann mit Reagenzien wie Brom oder Sauerstoff in Dimethylsulfoxid oxidiert werden, um verschiedene substituierte Pyrazole zu bilden .

-

Substitution: : Es kann an Substitutionsreaktionen teilnehmen, insbesondere an N-Arylierungen, bei denen stickstoffhaltige Heterocyclen in Gegenwart von Kupferpulver und geeigneten Liganden mit Arylhalogeniden gekoppelt werden .

-

Cyclisierung: : Die Verbindung kann an Cyclisierungsreaktionen beteiligt sein, wodurch komplexere heterocyclische Strukturen gebildet werden. Zum Beispiel führt die Reaktion mit unsymmetrischen Enaminodiketonen zu 4-substituierten Pyrazolderivaten .

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl-4-methyl-1H-pyrazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

-

Medizinische Chemie: : Pyrazolderivate sind für ihre biologischen Aktivitäten bekannt, darunter antimikrobielle, antimykotische, entzündungshemmende und krebshemmende Eigenschaften. Sie dienen als Kernstrukturen bei der Entwicklung verschiedener Arzneimittel .

-

Landwirtschaft: : Pyrazole werden bei der Synthese von Agrochemikalien verwendet, darunter Herbizide und Insektizide, da sie in der Lage sind, biologische Stoffwechselwege in Schädlingen zu stören .

-

Materialwissenschaften: : Die Verbindung wird bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Farbstoffen verwendet, da sie stabil und reaktiv ist .

Wirkmechanismus

Der Wirkmechanismus von 1-tert-Butyl-4-methyl-1H-pyrazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Stoffwechselwegen. Die Verbindung kann als Inhibitor oder Modulator von Enzymen und Rezeptoren wirken und verschiedene biologische Prozesse beeinflussen. So wurde beispielsweise gezeigt, dass Pyrazolderivate Enzyme hemmen, die an Entzündungen und der Entstehung von Krebs beteiligt sind .

Wirkmechanismus

The mechanism of action of 1-tert-butyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, pyrazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-donating groups (e.g., methyl) at position 4 reduce reactivity compared to electron-withdrawing groups (e.g., nitro, chloro) .

Chemical and Physical Properties

The tert-butyl group significantly impacts physicochemical properties. For example:

Key Observations :

Key Observations :

Biologische Aktivität

1-tert-butyl-4-methyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 2024333-12-6 |

| Molecular Formula | C9H12N2 |

| Molecular Weight | 148.2 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows for:

- Hydrogen Bonding: The pyrazole ring can form hydrogen bonds with amino acid residues in proteins.

- π-π Interactions: The tert-butyl group can engage in π-π interactions with aromatic residues, influencing enzyme or receptor activity.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC): Effective against a range of bacteria, with MIC values indicating potency against Gram-positive and Gram-negative strains.

For instance, studies found that the compound had an MIC of 8 mg/mL against Staphylococcus aureus and Bacillus subtilis, showcasing its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vivo studies using tumor-bearing mice revealed:

- Tumor Growth Suppression: Treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Flow cytometry analysis indicated that the compound induces apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Case Studies

- Study on Anticancer Efficacy:

-

Antibacterial Testing:

- A series of tests evaluated the antibacterial efficacy against multiple strains, revealing that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-tert-butyl-3-methyl-1H-pyrazole | Methyl group at the third position | Varies in potency |

| 1-tert-butyl-4-phenyl-1H-pyrazole | Phenyl group introduces aromaticity | Enhanced reactivity |

These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.